molecular formula C4H6BrNO4 B1667936 5-Bromo-5-nitro-1,3-dioxane CAS No. 30007-47-7

5-Bromo-5-nitro-1,3-dioxane

Cat. No. B1667936
CAS RN: 30007-47-7
M. Wt: 212 g/mol
InChI Key: XVBRCOKDZVQYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-5-nitro-1,3-dioxane, also known as Bronidox, is an antimicrobial chemical compound . It is effective against Gram-positive and Gram-negative bacteria, yeast, and fungi . Bronidox inhibits enzyme activity in bacteria . It is used as a stabilizer, surfactant, bactericide, and a preservative in immunology and cosmetics . It has been used in cosmetics since the mid-1970s as a preservative for shampoos and foam baths .


Molecular Structure Analysis

The molecular formula of 5-Bromo-5-nitro-1,3-dioxane is C4H6BrNO4 . The molecular weight is 211.999 g/mol . The IUPAC name is 5-bromo-5-nitro-1,3-dioxane . The structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

5-Bromo-5-nitro-1,3-dioxane is a white crystalline powder . It is insoluble in water . The melting point is between 58.5 and 62 °C .

Scientific Research Applications

Scientific Research Applications of 5-Bromo-5-nitro-1,3-dioxane

Preservative in Cosmetic Products 5-Bromo-5-nitro-1,3-dioxane is used as a preservative in cosmetic products. It has been evaluated for safety and found to be safe at certain concentrations, provided it does not react with amines and amides to form nitrosamines or nitrosamides (Liebert, 1990).

Conformational Analysis This compound has been subject to conformational analysis using computer simulation. The research identified the global minimum on the potential energy surface, corresponding to the chair conformer with axial nitro group, and other minima related to the chair conformer with equatorial nitro group and 2,5-twist (Kuramshina & Kuznetsov, 2016).

Analytical Methodology in Cosmetics 5-Bromo-5-nitro-1,3-dioxane (Bronidox) has been studied for its analytical properties in cosmetics like shampoos and bath preparations. Methods for its identification and quantification using various chromatographic and spectrometric techniques have been developed (Matissek, 1983).

Antimicrobial Activity The compound's derivatives have been synthesized to study their antimicrobial activity. The 5-bromo-5-nitro substitution is crucial for significant antimicrobial activity, with optimal activity seen in certain substituted derivatives (Lappas, Hirsch, & Winely, 1976).

Electron Capture Study Studies using electron spin resonance (ESR) spectroscopy revealed various modes of electron capture by 5-bromo-5-nitro-1,3-dioxanes, including capture in C-Br bonds and at nitro groups (Symons, Beugelmans, Bowman, & Lechevalier, 1989).

Use in Synthesizing Pharmaceuticals This compound has been utilized in the synthesis of various pharmaceuticals, demonstrating its role in the development of new medicinal compounds (Hazra, Pore, & Maybhate, 1997).

Effects of Climate Change on Global Food Security

Impact on Crop Productivity and Food Availability Climate change is disrupting the progress towards a hunger-free world. A consistent global pattern shows the impact of climate change on crop productivity, potentially affecting food availability. Short-term variability in food supply may threaten the stability of entire food systems. Regions currently vulnerable to hunger and undernutrition are likely to experience exacerbated food insecurity (Wheeler & von Braun, 2013).

Research Gaps and Negative Impacts Climate change negatively impacts food production systems, threatening food security. The growing population increases food demand, stressing food systems. Climate change is expected to worsen food insecurity in areas already vulnerable to hunger. The indirect effects of climate change on food access, utilization, household incomes, and health are significant. There is a need for focused investments in mitigation and adaptation measures for sustainable, climate-smart, and resilient food production systems (Farooq et al., 2022).

Case Study China's Food Security

In China, climate change is predicted to positively impact food crop yields under certain scenarios by 2030-2050. However, the food security index will drop, then increase, mainly due to the projected decrease in the Chinese population. Climate change's moderate positive effect on food security is outweighed by factors like cropland area and technology development (Ye et al., 2013).

Risk of Increased Food Insecurity Due to Mitigation Policy Stringent climate mitigation policies, if not carefully designed, could have a more significant negative impact on global hunger and food consumption than the direct impacts of climate change itself. The negative impacts would be most severe in regions like sub-Saharan Africa and South Asia (Hasegawa et al., 2018).

Safety And Hazards

Bronidox is harmful if swallowed and causes skin and serious eye irritation . It may cause respiratory irritation . It is corrosive to metals . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers A paper titled “Conformational Analysis of 5-Bromo-5-nitro-1,3-dioxane” discusses the conformational analysis of the compound . Another paper titled “Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox)” discusses the mode of action of the compound .

properties

IUPAC Name

5-bromo-5-nitro-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrNO4/c5-4(6(7)8)1-9-3-10-2-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBRCOKDZVQYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)([N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044560
Record name 5-Bromo-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-5-nitro-1,3-dioxane

CAS RN

30007-47-7
Record name 5-Bromo-5-nitro-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30007-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-5-nitro-1,3-dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030007477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 5-bromo-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Bromo-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-5-nitro-1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMO-5-NITRO-1,3-DIOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U184I9QBNM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-5-nitro-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
5-Bromo-5-nitro-1,3-dioxane
Reactant of Route 3
5-Bromo-5-nitro-1,3-dioxane
Reactant of Route 4
5-Bromo-5-nitro-1,3-dioxane
Reactant of Route 5
5-Bromo-5-nitro-1,3-dioxane
Reactant of Route 6
5-Bromo-5-nitro-1,3-dioxane

Citations

For This Compound
295
Citations
M Ghannoum, M Thomson, W Bowman, S Al-Khalil - Folia microbiologica, 1986 - Springer
The mode of action of the antimicrobial agent, 5-bromo-5-nitro-l,3-dioxane (bronidox), was studied in detail for gram-positive and gram-negative bacteria, yeast and fungi. The studies …
Number of citations: 24 link.springer.com
M Fernandez-Alvarez, JP Lamas… - … of Chromatography A, 2010 - Elsevier
5-Bromo-5-nitro-1,3-dioxane (bronidox) is a bromine-containing preservative often used in rinse-off cosmetics but also subjected to several restrictions according to the European …
Number of citations: 24 www.sciencedirect.com
R Matissek - Fresenius' Zeitschrift für analytische Chemie, 1982 - Springer
A simple and rapid method suitable for routine analysis was developed to determine 5-bromo-5-nitro-1,3-dioxane in non-emulsified cosmetics containing surfactants. Its concentration in …
Number of citations: 6 link.springer.com
P Ruiz, S Quijano, J Quijano - Structural Chemistry, 2022 - Springer
This paper features the results of the computational study of thermal decomposition reaction of 5-nitro-5-R-1,3-dioxane compounds, with R = H, Br, and CH 3 . Computational …
Number of citations: 4 link.springer.com
AE Kuramshina, VV Kuznetsov - Russian Journal of General Chemistry, 2016 - Springer
Conformational analysis of 5-bromo-5-nitro-1,3-dioxane has been performed by computer simulation in terms of HF/pVDZ, hybrid DFT PBE/3ξ, and RI-MP2/λ2 quantum chemical …
Number of citations: 6 link.springer.com
VV Yanilkin, ZA Bredikhina, NI Maksimyuk… - Russian chemical …, 2002 - Springer
The character of the first stage of reduction of 5-X-5-nitro-1,3-dioxanes 1—10 and 2-X-2-nitro-1,3-propanediols 11 and 12 is independent of the nature of halogen (X = Br, Cl) and …
Number of citations: 4 link.springer.com
LC Lappas, CA Hirsch, CL Winely - Journal of Pharmaceutical Sciences, 1976 - Elsevier
Various derivatives of 5‐nitro‐1,3‐dioxane were synthesized to determine the relative effect of chemical substitution in the 2‐ and 5‐positions on broad spectrum antimicrobial activity. …
Number of citations: 13 www.sciencedirect.com
SR Milstein, DS Orth, JL Lichtin - Journal of the Society of Cosmetic …, 1984 - hero.epa.gov
An aliphatic series of 2-substituted analogs of 5-bromo-5-nitro-1, 3-dioxane (Bronidox; I) was designed and synthesized, and their antibacterial activity against Staphylococcus aureus …
Number of citations: 5 hero.epa.gov
S Rath, H Hoffmann - Pharmazie, 1997 - pascal-francis.inist.fr
Mechanism of the polarographic reduction of 5-bromo-5-nitro-1,3-dioxane (Bronidox®) CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple …
Number of citations: 2 pascal-francis.inist.fr
VV Zorin, VV Zorin, DM Kukovitskii, DM Kukovitskii… - 1984 - hero.epa.gov
REACTION OF 5-BROMO-5-NITRO-1,3-DIOXANE WITH 5-NITRO-1,3-DIOXANE AND 2-NITROPROPANE LITHIUM-SALTS | Health & Environmental Research Online (HERO) | US EPA Jump to …
Number of citations: 0 hero.epa.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.